molecular formula C23H22N4O5S B2805490 3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-94-1

3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No.: B2805490
CAS No.: 393834-94-1
M. Wt: 466.51
InChI Key: RPJKYVPKYYUWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Pro-apoptotic Effects in Cancer Cells

New sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes through activation of p38/ERK phosphorylation, suggesting a potential application in cancer therapy (Cumaoğlu et al., 2015).

Anticancer Evaluation of Benzamide Derivatives

Benzamide derivatives synthesized for anticancer evaluation have shown moderate to good activity against human cancer cell lines, including breast, lung, prostate, and breast (MDA MB-231) cancers. The presence of methoxy and nitro groups in the benzamide moiety was found to enhance the potency of these compounds, indicating their relevance in developing new therapeutic agents (Mohan et al., 2021).

Antimicrobial Agents Design and Activity

A series of pyridines and pyridine-based sulfa-drugs have been designed and synthesized, exhibiting significant antimicrobial activity. These findings underscore the potential for developing new antimicrobial agents based on pyridine sulfonamide derivatives (El‐Sayed et al., 2017).

Antiprotozoal Activity of Pyridine Thioaryl Ethers

Thioaryl ethers of nitropyridine have shown significant antiprotozoic activity, suggesting their potential use in treating protozoal infections. The synthesis approach and the high yields of these compounds offer a promising avenue for further development of antiprotozoal drugs (Fetisov et al., 2021).

Enhancement of Nano Cobalt Oxide Properties

Research into the electrochemical behavior of certain pyridine-2-yl benzene sulfonamide azo compounds has led to advancements in the enhancement of nano cobalt oxide properties. This work suggests potential applications in materials science, particularly in the development of advanced materials with improved properties (Mohammed, 2017).

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain enzymes, or disruption of biological pathways .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound .

Properties

IUPAC Name

3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c28-23(17-5-3-7-20(15-17)27(29)30)25-19-9-11-21(12-10-19)33(31,32)26-14-2-1-8-22(26)18-6-4-13-24-16-18/h3-7,9-13,15-16,22H,1-2,8,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKYVPKYYUWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.